5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid
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Overview
Description
5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzoic acid moiety can be reduced to form a corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(3-Benzyloxyphenyl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(3-Benzyloxyphenyl)-2-benzyl alcohol.
Substitution: Formation of 5-(3-Benzyloxyphenyl)-2-aminobenzoic acid or 5-(3-Benzyloxyphenyl)-2-thiobenzoic acid.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The benzyloxy group can enhance the compound’s affinity for hydrophobic pockets within the target protein, while the chlorobenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxyphenylboronic acid: Similar structure but with a boronic acid group instead of a chlorobenzoic acid moiety.
(3-Benzyloxyphenyl)acetic acid: Similar structure but with an acetic acid group instead of a chlorobenzoic acid moiety.
Uniqueness
5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid is unique due to the presence of both a benzyloxy group and a chlorobenzoic acid moietyThe compound’s ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its versatility in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-5-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-19-10-9-16(12-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXQRIVFSCKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692233 |
Source
|
Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-63-1 |
Source
|
Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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